Itopride
Vue d'ensemble
Description
L’Itopride est un dérivé benzamide prokinétique principalement utilisé pour le traitement de la dyspepsie fonctionnelle et d’autres affections gastro-intestinales. Il agit comme un antagoniste du récepteur de la dopamine D2 et un inhibiteur de l’acétylcholinestérase, ce qui améliore la motilité gastro-intestinale .
Applications De Recherche Scientifique
Itopride has several scientific research applications:
Mécanisme D'action
L’Itopride exerce ses effets par le biais de deux mécanismes :
Antagonisme du récepteur de la dopamine D2 : En bloquant les récepteurs de la dopamine D2, l’this compound supprime les effets inhibiteurs sur la libération d’acétylcholine, améliorant ainsi la motilité gastro-intestinale.
Inhibition de l’acétylcholinestérase : L’this compound inhibe l’acétylcholinestérase, empêchant la dégradation de l’acétylcholine et augmentant sa concentration, ce qui favorise la motilité gastrique et augmente la pression du sphincter inférieur de l’œsophage.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate d’itopride implique plusieurs étapes clés :
Réduction : L’oxime est réduite à l’aide de zinc en poudre pour donner la 4-(2-diméthylaminoéthoxy)-benzylamine.
Salification : Enfin, l’this compound est salifié avec de l’acide chlorhydrique pour obtenir le chlorhydrate d’this compound.
Méthodes de production industrielle
La production industrielle du chlorhydrate d’this compound suit des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus implique un contrôle précis des conditions de réaction, telles que la température, le pH et la durée de la réaction, pour garantir une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
L’itopride subit plusieurs types de réactions chimiques, notamment :
Oxydation : Oxydation principalement hépatique catalysée par les monooxygénases à flavines (FMO1 et FMO3).
Réduction : Réduction de l’intermédiaire oxime pendant la synthèse.
Substitution : Réactions d’éthérification et d’amidation pendant la synthèse.
Réactifs et conditions courants
Oxydation : Monooxygénases à flavines (FMO1 et FMO3) dans le foie.
Réduction : Zinc en poudre comme agent réducteur.
Substitution : Chlorure de 2-diméthylaminoéthyle, chlorhydrate d’hydroxylamine, chlorure d’acide vératrique et amines tertiaires.
Principaux produits formés
Oxydation : L’this compound-N-oxyde est un métabolite majeur.
Réduction : 4-(2-diméthylaminoéthoxy)-benzylamine.
Substitution : Chlorhydrate d’this compound.
Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés similaires
Métoclopramide : Un autre agent prokinétique utilisé pour des indications similaires mais avec un mécanisme d’action différent.
Dompéridone : Un antagoniste du récepteur de la dopamine D2 aux propriétés prokinétiques.
Cisapride : Un agent prokinétique qui agit sur les récepteurs de la sérotonine.
Unicité de l’Itopride
L’this compound est unique en raison de son double mécanisme d’action, combinant l’antagonisme du récepteur de la dopamine D2 avec l’inhibition de l’acétylcholinestérase. Cette double action se traduit par une amélioration de la motilité gastro-intestinale sans effets secondaires importants sur le système nerveux central, car l’this compound ne traverse pas la barrière hémato-encéphalique .
Activité Biologique
Itopride is a benzamide derivative primarily used as a gastroprokinetic agent for the treatment of functional dyspepsia and gastroesophageal reflux disease (GERD). It exhibits dual pharmacological activities: it acts as an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist. This profile allows this compound to enhance gastrointestinal motility and alleviate symptoms associated with various gastrointestinal disorders.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately 30 minutes. Its pharmacokinetic properties differ between immediate-release (IR) and extended-release (ER) formulations. A comparative study demonstrated that the ER formulation achieves comparable systemic exposure to the IR formulation, despite a slower and lower peak concentration (C_max) when administered in a fasting state (Table 1).
Table 1: Pharmacokinetic Parameters of this compound
PK Parameter | 150 mg ER Once Daily (Fasting) | 150 mg ER Once Daily (Fed) | 50 mg IR Three Times Daily (Fasting) |
---|---|---|---|
AUC 0–24 (ng·h/mL) | 2,606.5 (812.0) | 2,895.5 (867.7) | 2,740.5 (829.3) |
C_max (ng/mL) | 244.4 (94.4) | 426.2 (159.2) | 416.2 (141.3) |
T_max (hours) | 3.1 (1.0–5.0) | 4.4 (2.0–10.0) | 0.8 (0.5–1.0) |
t_1/2 (hours) | 7.4 (3.2) | 5.9 (1.1) | 5.2 (0.9) |
This compound's mechanism involves the inhibition of acetylcholinesterase, which increases the availability of acetylcholine at synapses, promoting gastric motility and enhancing peristalsis in the gastrointestinal tract. Additionally, its antagonistic effect on dopamine D2 receptors mitigates the inhibitory effects of dopamine on gastrointestinal motility.
Functional Dyspepsia
A meta-analysis of randomized controlled trials indicated that this compound significantly improves symptoms in patients with functional dyspepsia compared to placebo and other prokinetic agents like domperidone and mosapride . In one study involving 100 patients with postprandial distress syndrome, this compound demonstrated significant improvements in symptoms such as postprandial fullness and epigastric pain after eight weeks of treatment .
Gastroesophageal Reflux Disease
In the context of GERD, this compound has been shown to be effective as an adjunct therapy to proton pump inhibitors (PPIs). Patients receiving this compound alongside PPIs reported significant reductions in heartburn, gastric retention, and other discomforts associated with GERD . This combination therapy highlights this compound's role in enhancing the therapeutic effects of standard GERD treatments.
Safety Profile
The safety profile of this compound is generally favorable, with common adverse effects including abdominal pain, nausea, diarrhea, and constipation . Importantly, studies have shown that this compound does not prolong the QT interval or significantly affect prolactin levels, indicating a low risk for cardiac side effects .
Case Studies
A double-blind placebo-controlled study evaluated the efficacy of this compound in patients with functional dyspepsia over eight weeks. The results showed that while there was no significant difference between treatment arms overall, patients treated with this compound exhibited notable improvements in specific symptoms compared to their baseline scores . This underscores the potential benefits of this compound for targeted symptom relief.
Propriétés
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIECGTIMUVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048320 | |
Record name | Itopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity. It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors. The enzyme AChE hydrolyses the released ACh, inactivates it and thus inhibits the gastric motility leading to various digestive disorders. Besides ACh, dopamine is present in significant amounts in the gastrointestinal tract and has several inhibitory effects on gastrointestinal motility, including reduction of lower esophageal sphincter and intragastric pressure. These effects appear to result from suppression of ACh release from the myenteric motor neurons and are mediated by the D2 subtype of dopamine receptors. Itopride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on Ach release. It also inhibits the enzyme AchE which prevents the degradation of ACh. The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination. This dual mode of action of Itopride is unique and different from the actions of other prokinetic agents available in the market. | |
Record name | Itopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122898-67-3 | |
Record name | Itopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122898-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Itopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122898673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | itopride hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Itopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122898-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ITOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BMQ80QRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does itopride interact with its targets to exert its gastroprokinetic effect?
A: this compound functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. [, , , ] This dual mechanism of action enhances acetylcholine levels in the enteric nervous system, leading to increased gastrointestinal smooth muscle contractility and improved gastric motility. [, , , , , , ] Studies in dogs demonstrate that this compound stimulates gastric motility through both anti-dopaminergic and anti-acetylcholinesterase actions. []
Q2: Beyond its effects on gastric emptying, does this compound influence motility in other parts of the gastrointestinal tract?
A: Yes, research indicates that this compound also stimulates motility in the ileum and colon. [, ] In vitro and in vivo studies on guinea pigs demonstrate that this compound enhances both peristaltic and segmental motility in the colon, potentially making it beneficial for conditions like functional constipation. []
Q3: Does food intake affect the gastroprokinetic action of this compound?
A: One study using the 13C breath test found that postprandial this compound intake did not significantly influence the rate of gastric emptying in healthy volunteers. [] This suggests that this compound may not exert its primary effect by directly altering gastric emptying rates, and other mechanisms, such as modulation of gut hormones and visceral sensitivity, might be involved. []
Q4: How is this compound metabolized in the body?
A: this compound is primarily metabolized via N-oxygenation by flavin-containing monooxygenase 3 (FMO3) in the liver. [] This metabolic pathway distinguishes this compound from other prokinetic agents like cisapride and mosapride, which are primarily metabolized by CYP3A4. [] This difference in metabolism is significant as it suggests a lower likelihood of drug interactions with this compound compared to cisapride or mosapride. []
Q5: Do FMO3 polymorphisms affect the pharmacokinetics of this compound?
A: Yes, research suggests that FMO3 polymorphisms can influence this compound exposure. [] Specifically, individuals with homozygous Glu158Lys and Glu308Gly mutations exhibit lower FMO3 activity, which could potentially lead to altered this compound pharmacokinetics. [] Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the influence of these polymorphisms on this compound exposure, providing insights into potential interindividual variability in drug response. []
Q6: What gastrointestinal disorders have been investigated for potential treatment with this compound?
A: Research has explored the efficacy of this compound in managing various gastrointestinal disorders, including functional dyspepsia, [, , , , , , , , , , , ] gastroesophageal reflux disease (GERD), [, , ] diabetic gastroparesis, [, ] and postoperative ileus. [] this compound has shown promising results in improving symptoms like postprandial fullness, bloating, and nausea in these conditions. [, , , , , , , ]
Q7: Are there any studies comparing the effectiveness of this compound with other prokinetic agents, such as domperidone?
A: Yes, several studies have compared this compound to other prokinetic agents like domperidone in treating functional dyspepsia. [, , ] While some studies suggest comparable efficacy between the two drugs, [] others indicate that this compound might offer advantages in relieving specific symptoms like anorexia and early satiety. [] More research is necessary to definitively establish the superiority of one drug over the other.
Q8: Has this compound been investigated for use in combination therapies for gastrointestinal disorders?
A: Yes, research has explored the use of this compound in combination therapies. For example, this compound combined with alpha-lipoic acid showed enhanced efficacy compared to this compound alone in improving symptoms and gastric emptying rate in patients with diabetic gastroparesis. [] Additionally, combining this compound with azintamide demonstrated potential benefits in treating abdominal distention after gastric cancer chemotherapy. [] These studies suggest that combining this compound with other agents could provide synergistic therapeutic benefits.
Q9: What analytical methods are commonly employed for the detection and quantification of this compound?
A: Several analytical techniques have been developed and validated for this compound analysis, including high-performance liquid chromatography (HPLC), [, , , ] high-performance thin-layer chromatography (HPTLC), [] and capillary electrophoresis coupled with electrochemiluminescence. [, ] These methods allow for sensitive and accurate quantification of this compound in various matrices, including plasma, pharmaceutical formulations, and biological samples. [, , , , , ]
Q10: Have there been efforts to develop controlled-release formulations of this compound?
A: Yes, research has focused on developing controlled-release formulations of this compound to potentially improve its therapeutic profile. [] Studies have explored the use of polyethylene oxide as a release retardant in layered matrix tablets to achieve a prolonged drug release profile. [] These controlled-release formulations aim to maintain therapeutic drug levels for extended periods, potentially enhancing patient compliance and treatment outcomes. []
Q11: What is the safety and tolerability profile of this compound?
A: Clinical trials have generally found this compound to be well-tolerated, with a safety profile comparable to placebo. [, , ] The most commonly reported adverse events are typically mild and transient, similar to those observed with placebo. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.